molecular formula C21H20ClN3O2S B2689590 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 476459-09-3

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No. B2689590
CAS RN: 476459-09-3
M. Wt: 413.92
InChI Key: KVQNIVYKOUFFKC-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

Research into structurally similar compounds reveals a focus on synthesizing novel derivatives with significant pharmacological activities. For instance, a study developed a series of substituted pyrazole derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, showing that many of these compounds exhibit good anti-inflammatory activities with less toxicity (Abdulla et al., 2014). Another study synthesized fluoro-substituted benzo[b]pyran derivatives, demonstrating anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Chemical Functionalization

Functionalization studies, such as those on 3-chlorobenzaldehyde, showcase the synthesis of 2-substituted derivatives using ortho-lithiation strategies, indicating the versatility of chlorophenyl derivatives in chemical modifications (Aksjonova et al., 2012).

Anticancer Activity

A specific study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against several human cancer cell lines, displaying promising anticancer activity. This research highlights the potential therapeutic applications of such compounds in oncology (Huang et al., 2020).

Pharmaceutical Co-crystals

Investigations into pharmaceutical co-crystals of analgesic drugs with various coformers have shown that these co-crystals dissolve faster and have higher equilibrium solubility than the parent compound. This research may guide the development of improved drug formulations with enhanced bioavailability (Aitipamula et al., 2012).

Molecular Structure and Intermolecular Interactions

Molecular structure determination studies, such as those on N-3-hydroxyphenyl-4-methoxybenzamide, highlight the importance of intermolecular interactions in influencing molecular geometry. These studies provide insights into the physicochemical properties of compounds, which are crucial for drug design and development (Karabulut et al., 2014).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13(2)27-17-9-3-14(4-10-17)21(26)23-20-18-11-28-12-19(18)24-25(20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQNIVYKOUFFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

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